molecular formula C10H9ClO2 B8668091 Benzoyl chloride, 2-(2-propen-1-yloxy)- CAS No. 52542-42-4

Benzoyl chloride, 2-(2-propen-1-yloxy)-

Cat. No. B8668091
M. Wt: 196.63 g/mol
InChI Key: BLULSLUIHWEEQW-UHFFFAOYSA-N
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Patent
US06627683B1

Procedure details

To a 2000 ml four-necked reaction flask, equipped with a magnetic stirrer, thermometer, addition funnel, condenser and a nitrogen sweep, was added 281 grams of thionyl chloride (2.38 moles), 1 ml of dimethyl formamide, and 1000 ml of toluene. 356 grams of the allyloxybenzoic acid (2.0 moles) as prepared above was added over approximately 20 minutes. The reaction temperature was kept below 20° C. with an ice/water bath. The nitrogen sweep was connected to a trap, which contained 1000 ml of a 4 M aq. NaOH solution to react with SO2 and HCl that are formed during the reaction. After the addition was complete, the solution was stirred for 3 hours at room temperature and then heated to reflux. After 3.5 hours of reflux, it was cooled to room temperature. Solvent was distilled at atmospheric pressure because removal under reduced pressure caused severe bumping. After most of the solvent was removed, the residue was transferred to a 1000 ml flask equipped with a distillation head. The product was then vacuum distilled.
Quantity
281 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
356 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH2:5]([O:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](O)=[O:12])[CH:6]=[CH2:7].[OH-].[Na+].[ClH:20]>C1(C)C=CC=CC=1.CN(C)C=O>[CH2:5]([O:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([Cl:20])=[O:12])[CH:6]=[CH2:7] |f:2.3|

Inputs

Step One
Name
Quantity
281 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
356 g
Type
reactant
Smiles
C(C=C)OC1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2000 ml four-necked reaction flask, equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel, condenser
ADDITION
Type
ADDITION
Details
above was added over approximately 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction temperature was kept below 20° C. with an ice/water bath
CUSTOM
Type
CUSTOM
Details
The nitrogen sweep was connected to a trap
CUSTOM
Type
CUSTOM
Details
are formed during the reaction
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 3.5 hours of reflux
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled at atmospheric pressure because removal under reduced pressure
CUSTOM
Type
CUSTOM
Details
After most of the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was transferred to a 1000 ml flask
CUSTOM
Type
CUSTOM
Details
equipped with a distillation head
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C=C)OC1=C(C(=O)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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